2,2-Dichloro-3,3-dimethylaziridin-1-ol
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Overview
Description
2,2-Dichloro-3,3-dimethylaziridin-1-ol is an organic compound with the molecular formula C4H7Cl2NO. This compound is a member of the aziridine family, characterized by a three-membered ring containing nitrogen. The presence of two chlorine atoms and a hydroxyl group makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3,3-dimethylaziridin-1-ol typically involves the reaction of 2,2-dichloro-3,3-dimethylaziridine with a hydroxylating agent
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-3,3-dimethylaziridin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium alkoxides or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aziridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2,2-Dichloro-3,3-dimethylaziridin-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dichloro-3,3-dimethylaziridin-1-ol exerts its effects involves the interaction with various molecular targets. The chlorine atoms and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1,3-dimethylimidazolidinium chloride: Another chlorinated aziridine derivative with similar reactivity.
2,2-Dichloro-1-hydroxy-3,3-dimethylaziridine: A closely related compound with a similar structure.
Uniqueness
2,2-Dichloro-3,3-dimethylaziridin-1-ol is unique due to its specific combination of chlorine atoms and a hydroxyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications.
Properties
CAS No. |
447426-64-4 |
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Molecular Formula |
C4H7Cl2NO |
Molecular Weight |
156.01 g/mol |
IUPAC Name |
2,2-dichloro-1-hydroxy-3,3-dimethylaziridine |
InChI |
InChI=1S/C4H7Cl2NO/c1-3(2)4(5,6)7(3)8/h8H,1-2H3 |
InChI Key |
MRNSQTLANKSLRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N1O)(Cl)Cl)C |
Origin of Product |
United States |
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